2-Piperidin-1-ylethyl 4-bromobenzoate;hydrochloride
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Overview
Description
2-Piperidin-1-ylethyl 4-bromobenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-ylethyl 4-bromobenzoate;hydrochloride typically involves the esterification of 4-bromobenzoic acid with 2-(1-piperidinyl)ethanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-1-ylethyl 4-bromobenzoate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include piperidinones and piperidines.
Scientific Research Applications
2-Piperidin-1-ylethyl 4-bromobenzoate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperidin-1-ylethyl 4-bromobenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperidinyl)ethyl 4-bromobenzoate: A similar compound without the hydrochloride salt form.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Compounds with similar piperidine moieties and biological activities.
Uniqueness
2-Piperidin-1-ylethyl 4-bromobenzoate;hydrochloride is unique due to its specific combination of the piperidine and benzoate moieties, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
2-piperidin-1-ylethyl 4-bromobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2.ClH/c15-13-6-4-12(5-7-13)14(17)18-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCSWVUFKAMQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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